Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives have been extensively studied due to their unique chemical properties and potential therapeutic benefits . This compound, in particular, has garnered attention for its potential use in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with aniline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinoline core.
Esterification: The final step involves the esterification of the quinoline derivative with phenyl chloroformate to yield this compound.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a fluorescent probe in biological assays due to its ability to emit light upon excitation.
Mechanism of Action
The mechanism of action of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors involved in disease pathways. For example, its quinoline core can intercalate with DNA, disrupting the replication process in cancer cells . Additionally, it may interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a similar quinoline core but differs in its side chains and functional groups.
Camptothecin: Another quinoline derivative used in cancer treatment, camptothecin has a lactone ring that differentiates it from this compound.
Biological Activity
Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C23H17NO3 and a molecular weight of approximately 355.386 g/mol. The structure features a quinoline core with phenyl and methoxy substituents, enhancing its lipophilicity and potentially influencing its biological interactions.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of HDAC enzymes. HDAC inhibitors are crucial in cancer therapy as they regulate gene expression and promote apoptosis in cancer cells. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis across various cancer cell lines .
In Vitro Studies
Research indicates that this compound exhibits potent anticancer activity. For example, studies have shown that similar quinoline derivatives can significantly inhibit the growth of various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small cell lung cancer (H460), with IC50 values ranging from 0.32 to 0.89 μM .
Table 1: Anticancer Activity Summary
Apoptosis Induction
The compound's ability to induce apoptosis has been documented through various assays. Mechanistic studies reveal that treatment with this compound leads to G2/M phase arrest and downregulation of cyclin-dependent kinases, which are critical for cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of quinoline-4-carboxylic acids have demonstrated antibacterial activity. For instance, structural modifications in related compounds have shown enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may also hold promise in treating infectious diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the methoxy group significantly enhances the compound's potency by improving solubility and binding affinity to target enzymes like HDACs. Variations in substituents on the phenolic ring can lead to substantial differences in biological activity .
Table 2: Comparison of Quinoline Derivatives
Compound Name | Structure Features | Biological Activity | Unique Attributes |
---|---|---|---|
2-Methylquinoline-4-carboxylic Acid | Methyl group on quinoline | Antileishmanial | Less complex than target compound |
2-Phenylquinoline-4-Carboxylic Acid | Phenyl group at position 2 | HDAC inhibition | Lacks methoxy substitution |
2-(4-Chlorophenyl)quinoline-4-carboxylic Acid | Chlorine substitution | Anticancer activity | Different halogen substituent affects activity |
Properties
IUPAC Name |
phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-26-17-13-11-16(12-14-17)22-15-20(19-9-5-6-10-21(19)24-22)23(25)27-18-7-3-2-4-8-18/h2-15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAUSDZHCHDYKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329204-09-3 |
Source
|
Record name | PHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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